molecular formula C9H16O4 B12281214 (E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate

(E)-ethyl 4,4-dimethoxy-2-methylbut-2-enoate

Cat. No.: B12281214
M. Wt: 188.22 g/mol
InChI Key: CXAAVGWYCGZROL-VOTSOKGWSA-N
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Description

Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate is an organic compound with the molecular formula C9H16O4. It is a liquid at room temperature and is known for its unique chemical structure, which includes two methoxy groups and a butenoate ester. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl (E)-4,4-dimethoxy-2-methylbut-2-enoate

InChI

InChI=1S/C9H16O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h6,8H,5H2,1-4H3/b7-6+

InChI Key

CXAAVGWYCGZROL-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C(OC)OC)/C

Canonical SMILES

CCOC(=O)C(=CC(OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 4,4-dimethoxy-2-methyl-2-butenoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and other proteins .

Comparison with Similar Compounds

Uniqueness: Ethyl 4,4-Dimethoxy-2-methyl-2-butenoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various industrial applications .

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